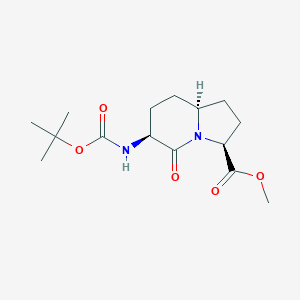

(3S,6S,8aS)-Methyl 6-((tert-butoxycarbonyl)amino)-5-oxooctahydroindolizine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3S,6S,8aS)-Methyl 6-((tert-butoxycarbonyl)amino)-5-oxooctahydroindolizine-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C15H24N2O5 and its molecular weight is 312.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (3S,6S,8aS)-Methyl 6-((tert-butoxycarbonyl)amino)-5-oxooctahydroindolizine-3-carboxylate (CAS Number: 159303-54-5) is a derivative of octahydroindolizine, characterized by its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H24N2O5 with a molecular weight of approximately 312.36 g/mol. The structure comprises a methyl ester group at the carboxylic acid position and a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which may influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H24N2O5 |

| Molecular Weight | 312.36 g/mol |

| LogP | 1.5349 |

| PSA (Polar Surface Area) | 84.94 Ų |

| Density | Not Available |

The biological activity of this compound is primarily attributed to its interaction with ionotropic glutamate receptors, particularly NMDA receptors. Research indicates that modifications to the indolizine scaffold can enhance binding affinity and selectivity for these receptors, which are crucial in various neurological processes.

Structure-Activity Relationship (SAR)

A comprehensive SAR study has been conducted on related compounds to elucidate how structural changes affect biological activity. For instance, the introduction of different substituents at specific positions on the indolizine ring significantly alters receptor affinity:

- Substituent Variations :

- Hydroxyl groups can increase affinity for certain receptor subtypes.

- Methyl groups may eliminate affinity for AMPA receptors while retaining moderate NMDA receptor activity.

Case Study 1: NMDA Receptor Antagonism

In a study examining NMDA receptor antagonists derived from similar scaffolds, compounds with structural analogs exhibited IC50 values as low as 200 nM, indicating high potency against GluN1/GluN2A subtypes. The presence of the Boc group was shown to enhance selectivity and reduce off-target effects .

Case Study 2: Neuroprotective Effects

Another investigation highlighted the neuroprotective properties of indolizine derivatives in models of excitotoxicity. Compounds similar to this compound demonstrated significant reductions in neuronal cell death in vitro when exposed to glutamate-induced toxicity .

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that this compound exhibits favorable absorption characteristics with moderate permeability across biological membranes. However, further studies are needed to fully understand its metabolic profile and potential toxicity.

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| GI Absorption | High |

| BBB Permeability | No |

| CYP Inhibition | Yes (multiple isoforms) |

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

Recent studies have indicated that derivatives of octahydroindolizine compounds exhibit promising antimalarial properties. For instance, (3S,6S,8aS)-Methyl 6-((tert-butoxycarbonyl)amino)-5-oxooctahydroindolizine-3-carboxylate has been investigated as a potential inhibitor of the Plasmodium falciparum SUB1 protease, which plays a crucial role in the malaria parasite's life cycle. The compound's structural characteristics enable it to interact effectively with the enzyme's active site, enhancing its inhibitory potency against malaria .

Anti-cancer Research

The compound has also been explored for its anticancer properties. Its ability to inhibit specific cellular pathways involved in tumor growth has made it a candidate for further development in cancer therapies. The modification of the compound’s structure can lead to enhanced selectivity and reduced toxicity towards healthy cells .

Synthesis of Aza Compounds

This compound is utilized as an intermediate in the synthesis of various aza compounds. Its functional groups allow for diverse reactions such as reductive amination and acylation, facilitating the formation of complex molecular architectures that are valuable in pharmaceutical applications .

Peptidic Boronic Acids

The compound has been employed in synthesizing peptidic boronic acids, which are important for developing selective inhibitors targeting proteases. The synthetic routes often involve coupling reactions where this compound serves as a key building block .

Case Study 1: Antimalarial Inhibition

In a study published in Nature Communications, researchers synthesized a series of octahydroindolizine derivatives and tested their efficacy against P. falciparum SUB1 inhibitors. The study demonstrated that modifications to the tert-butoxycarbonyl group significantly influenced the inhibitory activity, with this compound showing a notable IC50 value compared to other derivatives .

Case Study 2: Cancer Cell Line Studies

A separate investigation focused on the cytotoxic effects of octahydroindolizine derivatives on various cancer cell lines. The results indicated that this compound exhibited significant growth inhibition in breast and lung cancer cells when subjected to varying concentrations over time .

Eigenschaften

IUPAC Name |

methyl (3S,6S,8aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O5/c1-15(2,3)22-14(20)16-10-7-5-9-6-8-11(13(19)21-4)17(9)12(10)18/h9-11H,5-8H2,1-4H3,(H,16,20)/t9-,10-,11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDIIUAKDGDILT-DCAQKATOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2CCC(N2C1=O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CC[C@H]2CC[C@H](N2C1=O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.